molecular formula C24H24N2O3 B3860982 4-butoxy-N'-(3-phenoxybenzylidene)benzohydrazide

4-butoxy-N'-(3-phenoxybenzylidene)benzohydrazide

Cat. No.: B3860982
M. Wt: 388.5 g/mol
InChI Key: LWKDLPNVDBICRN-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-butoxy-N’-(3-phenoxybenzylidene)benzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds that contain a hydrazide functional group attached to a benzene ring . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “4-butoxy-N’-(3-phenoxybenzylidene)benzohydrazide” would likely contain a benzene ring attached to a hydrazide functional group, with butoxy and phenoxybenzylidene substituents .


Chemical Reactions Analysis

Benzohydrazides can undergo a variety of chemical reactions, including condensation reactions, oxidation, and reduction . The specific reactions that “4-butoxy-N’-(3-phenoxybenzylidene)benzohydrazide” would undergo would depend on the reaction conditions and the other compounds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-butoxy-N’-(3-phenoxybenzylidene)benzohydrazide” would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Safety and Hazards

As with any chemical compound, handling “4-butoxy-N’-(3-phenoxybenzylidene)benzohydrazide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Properties

IUPAC Name

4-butoxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-2-3-16-28-21-14-12-20(13-15-21)24(27)26-25-18-19-8-7-11-23(17-19)29-22-9-5-4-6-10-22/h4-15,17-18H,2-3,16H2,1H3,(H,26,27)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKDLPNVDBICRN-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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